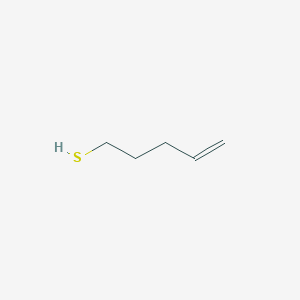
Pent-4-ene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-4-ene-1-thiol: is an organic compound with the molecular formula C(5)H({10})S. It is characterized by the presence of a thiol group (-SH) attached to the first carbon of a pentene chain, specifically at the fourth position. This compound is known for its strong, often unpleasant odor, reminiscent of garlic or onions, which is typical of thiols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Hydrothiolation of 1,4-pentadiene: : One common method involves the hydrothiolation of 1,4-pentadiene using hydrogen sulfide (H(_2)S) in the presence of a catalyst such as a transition metal complex. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
-
Addition of thiol to 4-pentene: : Another method involves the addition of thiol (H(_2)S) to 4-pentene in the presence of a radical initiator or under UV light. This method can be carried out at ambient temperature and pressure.
Industrial Production Methods
Industrial production of pent-4-ene-1-thiol often involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. Safety measures are crucial due to the toxic and malodorous nature of thiols.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Pent-4-ene-1-thiol can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4)), and nitric acid (HNO(_3)).
-
Reduction: : Reduction of this compound can lead to the formation of pent-4-ene-1-amine. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
-
Substitution: : The thiol group can be substituted by other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4)), nitric acid (HNO(_3)).
Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Pent-4-ene-1-amine.
Substitution: Various substituted pentenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Pent-4-ene-1-thiol is used as a building block in organic synthesis. Its thiol group makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study thiol-disulfide exchange reactions, which are crucial in many biochemical processes, including enzyme function and redox regulation.
Medicine
While not a drug itself, this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The thiol group can interact with biological targets, leading to various pharmacological effects.
Industry
In the industrial sector, this compound is used in the manufacture of polymers and as a precursor for the synthesis of other sulfur-containing compounds. Its strong odor also makes it useful as an odorant in natural gas for leak detection.
Mécanisme D'action
The mechanism by which pent-4-ene-1-thiol exerts its effects largely depends on the chemical reactions it undergoes. The thiol group is highly reactive, capable of forming disulfide bonds, which are crucial in protein folding and stability. In redox reactions, the thiol group can be oxidized to form sulfenic, sulfinic, or sulfonic acids, each with distinct biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1-thiol: Similar structure but with a shorter carbon chain.
Hex-5-ene-1-thiol: Similar structure but with a longer carbon chain.
2-Methyl-2-propanethiol: Contains a branched carbon chain.
Uniqueness
Pent-4-ene-1-thiol is unique due to its specific position of the thiol group and the presence of a double bond, which imparts distinct reactivity and properties compared to its analogs. The double bond allows for additional reactions such as polymerization and addition reactions, making it a versatile compound in synthetic chemistry.
Conclusion
This compound is a valuable compound in both research and industry due to its unique chemical properties and reactivity. Its applications span from organic synthesis to biological research, highlighting its versatility and importance in various scientific fields.
Propriétés
Formule moléculaire |
C5H10S |
|---|---|
Poids moléculaire |
102.20 g/mol |
Nom IUPAC |
pent-4-ene-1-thiol |
InChI |
InChI=1S/C5H10S/c1-2-3-4-5-6/h2,6H,1,3-5H2 |
Clé InChI |
FIAIUXDEJBAZET-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


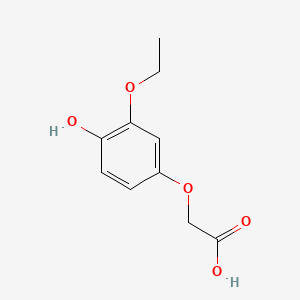
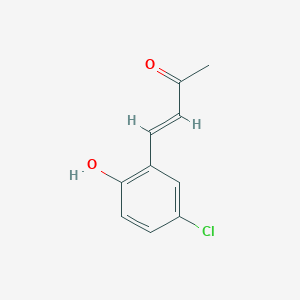
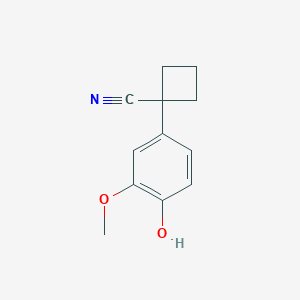
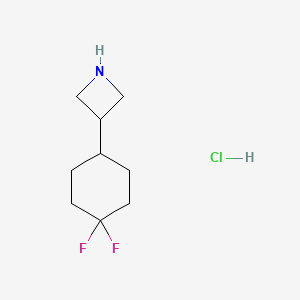
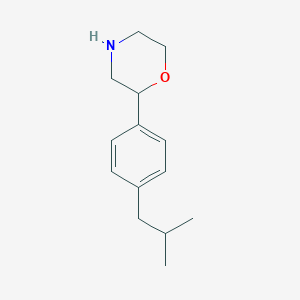
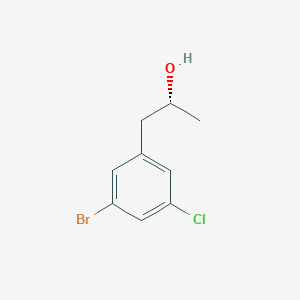
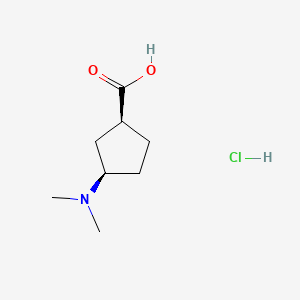
![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)
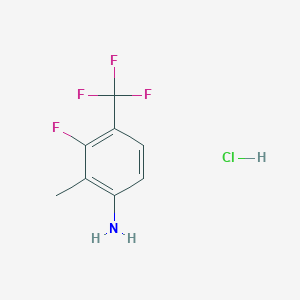
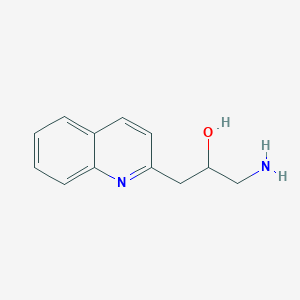
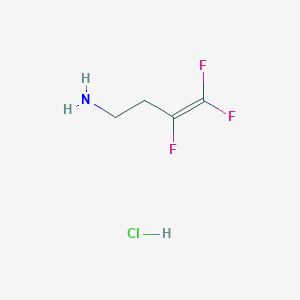
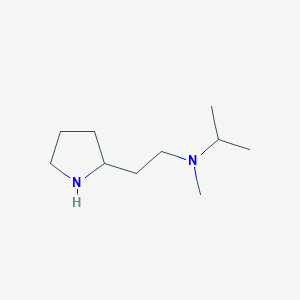
![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
